molecular formula C14H20N2O4 B2795489 N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034295-58-2

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2795489
CAS No.: 2034295-58-2
M. Wt: 280.324
InChI Key: HSQQFKKDMQYMDS-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted at the 6-position with a tetrahydro-2H-pyran-4-yl methoxy group. The N-methoxy-N-methyl (Weinreb amide) moiety enhances its utility in synthetic chemistry as a directing group for ketone synthesis via nucleophilic additions . The tetrahydro-2H-pyran substituent contributes to improved solubility and metabolic stability, common traits in medicinal chemistry scaffolds.

Properties

IUPAC Name

N-methoxy-N-methyl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-16(18-2)14(17)12-3-4-13(15-9-12)20-10-11-5-7-19-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQQFKKDMQYMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)OCC2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as a pyridinecarboxamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
CAS Number2034295-58-2
LogP2.21170
PSA48.00000

This compound exhibits various biological activities attributed to its interaction with specific molecular targets:

  • Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4D. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular signaling pathways involved in inflammation and immune responses .
  • Anti-inflammatory Effects : Studies indicate that the compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6, thus demonstrating potential for treating inflammatory diseases .
  • Antitumor Activity : Preliminary research suggests that this compound may exhibit selective cytotoxicity against certain cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism appears to involve modulation of cell cycle-related proteins .

In Vivo Studies

In vivo studies have demonstrated that this compound can effectively ameliorate symptoms in models of asthma and other inflammatory conditions:

  • Asthma Model : In guinea pig models, the compound significantly reduced airway hyperresponsiveness and eosinophilia, indicating its potential as an anti-asthmatic agent .

In Vitro Studies

In vitro assays have revealed the following:

  • Cell Viability Assays : The compound exhibited a dose-dependent decrease in viability of cancer cell lines, suggesting its potential as an anticancer therapeutic agent.
  • Cytokine Release Assays : Significant reductions in IL-4 and IL-5 levels were noted when immune cells were treated with this compound, highlighting its immunomodulatory effects .

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • A study involving asthmatic guinea pigs showed that administration of the compound resulted in a 50% reduction in bronchial inflammation markers compared to control groups .
  • Case Study on Antitumor Activity :
    • Research involving MDA-MB-231 cells indicated that treatment with the compound led to a significant decrease in cell proliferation rates (IC50 = 15 µM), with apoptosis being confirmed through annexin V staining assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituent Position Functional Groups Key Properties/Applications
N-Methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Nicotinamide (pyridine-3-carboxamide) 6-position - N-Methoxy-N-methyl (Weinreb amide)
- Tetrahydro-2H-pyran-4-yl methoxy
Likely synthetic intermediate; potential metabolic stability due to pyran group
N-Methoxy-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide () Isonicotinamide (pyridine-4-carboxamide) 2-position - N-Methoxy-N-methyl
- Tetrahydro-2H-pyran-4-yl methoxy
Positional isomer; differing electronic effects may alter reactivity or target binding
1-((1S,2R,4S)-2-ethyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)cyclopentyl)-6H-pyrrolo[...]pyrazine () Pyrrolotriazolopyrazine Cyclopentyl substituent - Tetrahydro-2H-pyran-4-yl methoxy
- Ethyl group on cyclopentane
Complex heterocyclic core; likely targets kinases or signaling pathways
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide () Nicotinamide 4- and 5-positions - Trimethylsilyl (4-position)
- Methoxy (5-position)
- N-phenyl
High lipophilicity (trimethylsilyl); potential use in hydrophobic environments or catalysts

Key Structural and Functional Insights

Positional Isomerism :

  • The 6-substituted nicotinamide (target compound) and 2-substituted isonicotinamide () differ in substituent placement, leading to distinct electronic distributions. For example, the 6-position substitution may enhance steric accessibility for binding interactions compared to the 2-position isomer .

Core Heterocycle Differences :

  • Pyrrolotriazolopyrazine derivatives () feature fused heterocycles, likely increasing target specificity for kinase inhibition compared to simpler nicotinamide cores. The tetrahydro-2H-pyran-4-yl methoxy group in these compounds may improve solubility and membrane permeability .

Safety and Reactivity :

  • The isonicotinamide isomer () requires stringent safety measures (e.g., avoiding water contact), suggesting higher reactivity or hygroscopicity compared to the 6-substituted target compound .

Research Findings and Implications

  • Synthetic Utility : The Weinreb amide group in the target compound enables efficient ketone synthesis, making it valuable in multi-step organic syntheses .
  • Metabolic Stability : The tetrahydro-2H-pyran-4-yl methoxy group is a common motif in drug design for enhancing metabolic resistance, as seen in analogs from and .
  • Structural-Activity Relationships (SAR) : Positional isomerism (6- vs. 2-substitution) and core heterocycle variations significantly influence target binding and physicochemical properties, as inferred from patent analogs .

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